AST 487

Descripción general

Descripción

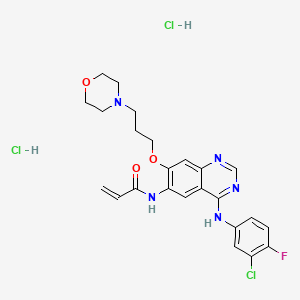

AST-487, también conocido como NVP-AST487, es un compuesto orgánico sintético que funciona como un potente inhibidor de la cinasa RET. Ha mostrado una promesa significativa en el tratamiento del cáncer de tiroides medular y otros cánceres con mutaciones activadoras del gen RET. El compuesto pertenece a la clase de N,N'-difenilurea y tiene un valor de IC50 de 0,88 μmol/L para la inhibición de la cinasa RET .

Aplicaciones Científicas De Investigación

AST-487 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: AST-487 se utiliza como un compuesto de herramienta para estudiar la inhibición de la cinasa y desarrollar nuevos inhibidores de la cinasa.

Biología: El compuesto se emplea en estudios biológicos para investigar el papel de la cinasa RET en los procesos celulares y para comprender los mecanismos moleculares que subyacen a las enfermedades relacionadas con RET.

Medicina: AST-487 ha mostrado potencial en el tratamiento de varios cánceres, incluido el cáncer de tiroides medular, al inhibir la actividad de la cinasa RET.

Mecanismo De Acción

AST-487 ejerce sus efectos al inhibir la actividad de la cinasa RET. El compuesto se une al dominio de la cinasa de RET, evitando su autofosforilación y posterior activación de las vías de señalización aguas abajo. Esta inhibición conduce a la supresión de la proliferación celular y la inducción de apoptosis en células cancerosas con mutaciones activadoras de RET . Además, se ha demostrado que AST-487 inhibe otras cinasas como FLT3 y c-Kit, contribuyendo aún más a sus efectos anticancerígenos .

Análisis Bioquímico

Biochemical Properties

AST 487 inhibits the activity of RET kinase, as well as many other kinases such as KDR, Flt-3, and c-Kit . It has been shown to inhibit RET autophosphorylation and activation of downstream effectors . The inhibition of these kinases by this compound can affect various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to potently inhibit the growth of human thyroid cancer cell lines with activating mutations of RET . It has also been shown to inhibit RET autophosphorylation and activation of downstream effectors, and to prevent the growth of human thyroid cancer cell lines with activating mutations of RET .

Molecular Mechanism

This compound inhibits RET kinase, which in turn inhibits RET autophosphorylation and activation of downstream effectors . This inhibition can prevent the growth of human thyroid cancer cell lines with activating mutations of RET . It has also been shown to inhibit the expression of the human Telomerase Reverse Transcriptase (hTERT) gene in bladder cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For example, it has been shown to inhibit the expression of the hTERT gene in bladder cancer cells over a period of 16 hours .

Dosage Effects in Animal Models

In animal models, this compound has been shown to induce a dose-dependent growth inhibition of xenografts of NIH3T3 cells expressing oncogenic RET, and of the MTC cell line TT .

Transport and Distribution

As a kinase inhibitor, it likely interacts with various transporters and binding proteins within the cell .

Subcellular Localization

As a kinase inhibitor, it likely interacts with various subcellular structures and organelles .

Métodos De Preparación

AST-487 se sintetiza a través de una serie de reacciones químicas que implican la formación de derivados de N,N'-difenilurea. La ruta sintética típicamente involucra la reacción de 4-(4-etilpiperazin-1-il)metil-3-(trifluorometil)anilina con 4-(6-(metilamino)pirimidin-4-iloxi)anilina en presencia de un agente de acoplamiento para formar el producto deseado . Las condiciones de reacción a menudo incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción. Los métodos de producción industrial pueden implicar la escalabilidad de estas reacciones y la optimización de las condiciones para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

AST-487 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Sustitución: AST-487 puede sufrir reacciones de sustitución donde átomos o grupos específicos en la molécula son reemplazados por otros átomos o grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

AST-487 es único en su capacidad de inhibir selectivamente la cinasa RET con alta potencia. Los compuestos similares incluyen:

Vandetanib: Otro inhibidor de la cinasa RET utilizado en el tratamiento del cáncer de tiroides medular.

Cabozantinib: Un inhibidor de múltiples cinasas que se dirige a RET, MET y VEGFR2, entre otros.

Sunitinib: Un inhibidor de la tirosina cinasa que se dirige a múltiples cinasas, incluidas RET, VEGFR y PDGFR.

En comparación con estos compuestos, AST-487 ha mostrado un perfil distinto en términos de selectividad y potencia para la inhibición de la cinasa RET .

Propiedades

IUPAC Name |

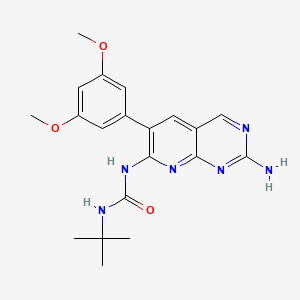

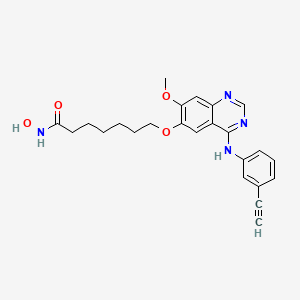

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPGGGTTYSGTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212239 | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630124-46-8 | |

| Record name | AST-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AST-487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AST-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NVP-AST487 interact with its target, RET, and what are the downstream effects of this interaction?

A1: NVP-AST487 functions as an ATP-competitive inhibitor of RET kinase, specifically targeting the kinase domain responsible for its activity. [, , , ] This binding prevents RET autophosphorylation and the subsequent activation of downstream signaling pathways, including ERK1/2 and AKT. [, ] By inhibiting these pathways, NVP-AST487 effectively disrupts RET-mediated cellular processes like proliferation, survival, and differentiation, ultimately leading to growth inhibition and even apoptosis in RET-dependent cancer cells. [, , ]

Q2: How does the inhibition of RET by NVP-AST487 affect calcitonin levels in medullary thyroid cancer (MTC)?

A2: Interestingly, research indicates that NVP-AST487 impacts calcitonin levels through a mechanism distinct from its tumor growth inhibition properties. [, ] It has been observed that NVP-AST487 directly inhibits calcitonin gene transcription, leading to a rapid decrease in circulating calcitonin levels, even before significant tumor shrinkage is observed. [, , ] This effect is attributed to the inhibition of RET signaling, which appears to play a physiological role in regulating calcitonin gene expression. [, , ] This finding has significant implications for interpreting calcitonin as a biomarker of tumor burden in MTC patients treated with RET inhibitors like NVP-AST487.

Q3: Can NVP-AST487 overcome resistance to other RET inhibitors, such as PKC412?

A3: While PKC412 has shown promise in treating FLT3-ITD-positive acute myeloid leukemia (AML), the emergence of drug resistance remains a challenge. Studies suggest that NVP-AST487, with its distinct chemical structure, demonstrates potent antiproliferative effects against both PKC412-sensitive and -resistant AML cells harboring FLT3-ITD mutations. [] This finding highlights the potential of NVP-AST487 as an alternative therapeutic option in cases where resistance to existing FLT3 inhibitors develops.

Q4: Beyond RET, does NVP-AST487 affect other molecular targets relevant to cancer development?

A4: Research has unveiled an intriguing link between NVP-AST487 and the CDKL5-SOX9 signaling axis in the context of rhabdomyolysis-associated acute kidney injury (AKI). [] It appears that CDKL5, a stress-induced kinase, is activated in renal tubular epithelial cells (RTECs) during AKI. [] NVP-AST487 has been shown to alleviate AKI in a CDKL5-dependent manner, suggesting that it might exert therapeutic effects beyond its action on RET. [] This finding warrants further investigation into the broader therapeutic potential of NVP-AST487 in conditions beyond cancer.

Q5: What insights have been gained from using NVP-AST487 as a tool to study ligand dynamics in receptor-bound states?

A5: NVP-AST487 has proven valuable in studying the dynamics of ligand binding through techniques like forbidden coherence transfer (FCT) analysis. [] Specifically, the trifluoromethyl (CF3) group present in NVP-AST487 serves as a valuable probe for studying ligand flexibility within the binding pocket. [] By applying CF3-FCT analysis to the NVP-AST487-p38α complex, researchers successfully characterized the dynamic behavior of the CF3 group in the bound state. [] This information is crucial for understanding the fine details of ligand-receptor interactions, ultimately aiding in the rational design of more potent and selective inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)